Product packaging for Crotepoxide(Cat. No.:CAS No. 20421-13-0)

Crotepoxide

Cat. No.: B1218518
CAS No.: 20421-13-0
M. Wt: 362.3 g/mol
InChI Key: ASAWUXMEXFAFMU-DBDULZNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Crotepoxide (CAS# 20421-13-0) is a substituted cyclohexane diepoxide isolated from various medicinal plants, including species of Piper , Kaempferia pulchra , and Kaempferia rotunda . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is a prominent subject in pharmacological research due to its role as an inhibitor of the NF-κB signaling pathway . Studies demonstrate that it suppresses both inducible and constitutive NF-κB activation induced by various stimuli, such as TNF and chemotherapeutic agents . This mechanism leads to the downregulation of NF-κB-regulated gene products involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (cyclin D1), invasion (MMP-9), and angiogenesis (VEGF) . Consequently, this compound potently chemosensitizes tumor cells, enhancing apoptosis and may provide a molecular basis for suppressing inflammation and carcinogenesis . Further research confirms its moderate antibacterial activity against pathogens such as Enterococcus aerogenes and Bacillus cereus . The chemical structure of this compound is a cyclohexane derivative with a molecular formula of C18H18O8 and a molecular weight of 362.34 g/mol . Researchers can utilize this compound for studies in cancer biology, immunology, and infectious diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O8 B1218518 Crotepoxide CAS No. 20421-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R,4R,5S,6R,7S)-5,6-diacetyloxy-3,8-dioxatricyclo[5.1.0.02,4]octan-4-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O8/c1-9(19)23-13-12-14(25-12)16-18(26-16,15(13)24-10(2)20)8-22-17(21)11-6-4-3-5-7-11/h3-7,12-16H,8H2,1-2H3/t12-,13-,14-,15+,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAWUXMEXFAFMU-DBDULZNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(O2)C3C(C1OC(=O)C)(O3)COC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2[C@@H](O2)[C@@H]3[C@]([C@H]1OC(=O)C)(O3)COC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318179
Record name Crotepoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20421-13-0
Record name Crotepoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20421-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Futoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020421130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crotepoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence, Isolation, and Distribution of Crotepoxide

Botanical Sources of Crotepoxide

Isolation from Croton macrostachys

This compound was first identified in the fruits of Croton macrostachys, a plant species belonging to the Euphorbiaceae family. nih.gov Subsequent research has confirmed its presence in different parts of this plant, including the berries and root bark. researchgate.netresearchgate.net

One study detailed the isolation of this compound from the chloroform (B151607) extract of the berries of C. macrostachys. researchgate.netphytojournal.com The extraction process involved using a Soxhlet apparatus with petroleum ether and chloroform. phytojournal.com The resulting chloroform extract was then subjected to column chromatography on silica (B1680970) gel. Elution with a chloroform:ethyl acetate (B1210297) solvent system, particularly a 50:50 mixture, yielded the pure compound. phytojournal.com The isolated this compound was characterized as a white solid with a melting point of 149-150°C. phytojournal.com In a separate investigation, this compound was also isolated for the first time from the root bark of the same plant, further establishing its distribution within different plant tissues. researchgate.net

Plant PartExtraction SolventPurification MethodReference
BerriesChloroformColumn Chromatography (Silica Gel) researchgate.netphytojournal.com
Root BarkPetroleum Ether / Ethyl AcetateColumn Chromatography, Preparative TLC researchgate.net

Occurrence in Kaempferia rotunda L.

This compound is a known constituent of Kaempferia rotunda L., a member of the Zingiberaceae (ginger) family. nih.gov Phytochemical studies of the rhizomes of K. rotunda sourced from Indonesia have led to the isolation of this compound along with other compounds like benzoic acid and β-sitosterol. ultraphysicalsciences.orgupm.edu.my

In one isolation procedure, a bioassay-guided approach was used on the ethanolic extract of K. rotunda rhizomes. rjptonline.org The extract was fractionated, and the most potent fraction was further separated using Vacuum Liquid Chromatography (VLC). Subsequent purification using Preparative Thin-Layer Chromatography (P-TLC) led to the isolation of this compound, which was identified as a colorless, needle-like compound. rjptonline.org Other studies have also confirmed the isolation of this compound from the rhizomes of this plant, where it is considered a major component. tjnpr.orgresearchgate.net

Plant PartExtraction SolventPurification MethodReference
RhizomesEthanolVacuum Liquid Chromatography (VLC), Preparative TLC rjptonline.org
RhizomesNot SpecifiedNot Specified ultraphysicalsciences.orgupm.edu.my

Identification in Piper attenuatum Buch.-Ham.

The presence of this compound has been reported in Piper attenuatum Buch.-Ham., a plant from the Piperaceae family. globalscitechocean.comresearchgate.net It is listed among the various important phytochemicals found in this species, alongside compounds such as piperine (B192125) and guineensine. globalscitechocean.comitmedicalteam.pl Research has focused on the estimation of this compound in the fruits of P. attenuatum using techniques like High-Performance Thin Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC), confirming its presence in this plant part. documentsdelivered.comresearchgate.net

Detection in Globba pendula Roxb.

This compound has also been isolated from the rhizomes of Globba pendula Roxb., another species from the Zingiberaceae family. researchgate.net In a phytochemical investigation of the Vietnamese variety of this plant, this compound was one of two cyclohexene (B86901) derivatives isolated. Its structure was elucidated through extensive analysis of high-resolution electrospray ionization mass spectrometry and NMR spectral data. researchgate.net This was the first report of this compound being found in the genus Globba. researchgate.net

Presence in Other Croton Species

The genus Croton is exceptionally diverse, comprising approximately 1,300 species, and is known for producing a wide array of secondary metabolites, particularly diterpenoids. mdpi.comnih.gov While this compound was first discovered in Croton macrostachys, other species within this large genus are also rich sources of various diterpenoids, including clerodanes, kauranes, and crotofolanes. mdpi.comnih.gov For example, studies on Croton kilwae have led to the isolation of new crotofolane diterpenoids. nih.gov Although this compound itself has not been explicitly reported in a wide range of Croton species, the established phytochemical profile of the genus suggests it as a potential source for this compound and structurally related compounds. mdpi.comms-editions.cl

Methodologies for Natural Product Isolation and Purification

The isolation and purification of a specific natural product like this compound from a complex plant matrix is a multi-step process that relies on the compound's unique physicochemical properties. hilarispublisher.comnih.gov The general workflow involves extraction, fractionation, and final purification. springernature.com

Extraction: The initial step involves extracting the desired compounds from the plant material. Common methods include:

Soxhlet Extraction: This technique uses a continuous reflux of a solvent to efficiently extract compounds from a solid material, as was done for the berries of Croton macrostachys. phytojournal.comfrontiersin.org

Maceration: This involves soaking the plant material in a solvent for a period, a method often used for obtaining extracts from plants like Kaempferia rotunda. tjnpr.org

Solvent Selection: The choice of solvent (e.g., petroleum ether, chloroform, ethanol) is critical and is based on the polarity of the target compound. phytojournal.comrjptonline.orgfrontiersin.org

Fractionation and Purification: Once a crude extract is obtained, it is subjected to various chromatographic techniques to separate the mixture into its individual components. hilarispublisher.commasterorganicchemistry.com

Column Chromatography (CC): This is a fundamental preparative technique where the extract is passed through a column packed with a stationary phase, such as silica gel. hilarispublisher.com A solvent or a gradient of solvents (the mobile phase) is used to elute the compounds at different rates based on their affinity for the stationary phase. This method was central to the purification of this compound from C. macrostachys using a chloroform:ethyl acetate mobile phase. phytojournal.com

Thin-Layer Chromatography (TLC): TLC is often used for rapid analysis of fractions from column chromatography and to determine the appropriate solvent system for separation. hilarispublisher.com Preparative TLC (P-TLC) can be used for the final purification of small amounts of a compound, as demonstrated in the isolation of this compound from K. rotunda. rjptonline.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical quantification and preparative isolation of natural products. hilarispublisher.commasterorganicchemistry.com It was used to estimate the amount of this compound in the fruits of P. attenuatum. documentsdelivered.com

After isolation, the structure and purity of the compound are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov

Extraction Techniques from Plant Matrices

The initial step in obtaining this compound from its natural sources involves its extraction from the plant matrix. This process is critical as the choice of method and solvent directly influences the yield and purity of the target compound. Conventional solid-liquid extraction techniques, primarily maceration and Soxhlet extraction, are commonly employed for this purpose. nih.govnih.gov The selection of an appropriate solvent is paramount and is based on the polarity of this compound. Solvents such as petroleum ether, chloroform, and hexane (B92381) have been successfully used. phytojournal.comresearchgate.nettjnpr.org

Maceration is a simple extraction procedure where the plant material, typically dried and ground to increase surface area, is soaked in a selected solvent for an extended period, often with periodic agitation. nih.govyoutube.com This allows the solvent to penetrate the plant cells and dissolve the desired phytochemicals. For instance, this compound has been extracted from the rhizomes of Kaempferia rotunda through maceration with hexane for three days. tjnpr.org

Soxhlet extraction is a more exhaustive method that uses a smaller amount of solvent, which is continuously cycled through the plant material. nih.govtjnpr.org This technique was applied to the berries of Croton macrostachyus, where the ground material was sequentially extracted first with petroleum ether and then with chloroform. phytojournal.com This gradient extraction helps in the partial separation of compounds based on their solubility, with the this compound being found in the chloroform extract. phytojournal.com Similarly, the root bark of C. macrostachyus was extracted using petroleum ether to later isolate this compound. researchgate.net

The crude extract obtained after the removal of the solvent, usually through a rotary evaporator, is a complex mixture of various phytochemicals and requires further purification. phytojournal.com

Table 1: Summary of Extraction Methods for this compound from Plant Sources

Plant SpeciesPlant PartExtraction MethodSolvent(s)Reference
Croton macrostachyusBerriesSoxhlet ExtractionPetroleum Ether, Chloroform phytojournal.com
Croton macrostachyusRoot BarkSolvent ExtractionPetroleum Ether researchgate.net
Kaempferia rotundaRhizomesMacerationHexane tjnpr.org

Chromatographic Separation Approaches

Following extraction, chromatographic techniques are indispensable for the isolation and purification of this compound from the complex crude extract. bioanalysis-zone.com Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. youtube.com For this compound, column chromatography is the most frequently reported method. phytojournal.comresearchgate.netresearchgate.net

Column chromatography involves packing a solid adsorbent, the stationary phase, into a column. The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents, the mobile phase, is passed through it. bioanalysis-zone.com Compounds separate as they travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

In the isolation of this compound from Croton macrostachyus extracts, silica gel is consistently used as the stationary phase. phytojournal.comresearchgate.netresearchgate.net The separation is typically achieved using a gradient elution system, where the polarity of the mobile phase is gradually increased. Researchers have successfully used a mixture of chloroform and ethyl acetate, progressively increasing the proportion of ethyl acetate, to elute the fractions from the column. phytojournal.comresearchgate.net this compound was isolated from a fraction eluted with a 50:50 mixture of chloroform and ethyl acetate. phytojournal.com In another study involving the root bark extract, a gradient of petroleum ether and ethyl acetate was employed. researchgate.net

The purity of the collected fractions is often monitored using Thin-Layer Chromatography (TLC). researchgate.net In some cases, fractions containing the compound of interest may require further purification using methods like preparative TLC to yield pure this compound. researchgate.net

Table 2: Chromatographic Conditions for the Separation of this compound

Source MaterialChromatographic MethodStationary PhaseMobile Phase / Eluent SystemReference
Chloroform extract of Croton macrostachyus berriesColumn ChromatographySilica GelChloroform:Ethyl Acetate (gradient) phytojournal.comresearchgate.net
Petroleum ether extract of Croton macrostachyus root barkColumn ChromatographySilica Gel 60Petroleum Ether:Ethyl Acetate (gradient) researchgate.net
Combined fractions from column chromatographyPreparative TLCNot specifiedNot specified researchgate.net

Biosynthetic Pathways of Crotepoxide

Elucidation of Proposed Biosynthetic Routes

The biosynthesis of crotepoxide is thought to originate from the shikimic acid pathway, a fundamental metabolic route in plants and microorganisms for the production of aromatic amino acids and other phenylpropanoid compounds acs.org. A key hypothesis, put forward by Ganem and Holbert in 1977, suggests that arene oxides are crucial intermediates in the formation of this compound and related natural products like senepoxide and pipoxide acs.org. This proposal is based on the chemical logic of how a planar aromatic precursor can be converted into a stereochemically rich, saturated, and oxygenated cyclohexane (B81311) ring system.

The proposed route involves the initial formation of an aromatic precursor, which is then converted to a reactive arene oxide. This intermediate can then undergo a series of enzymatic modifications, including further oxidations and acylations, to yield the final this compound structure. This general strategy of using epoxides as versatile intermediates is a common theme in the biosynthesis of complex natural products, allowing for the generation of significant molecular complexity nih.govnih.gov.

Identification of Precursor Molecules

The ultimate precursor for the cyclohexane ring of this compound is believed to be derived from the shikimic acid pathway. While the exact downstream intermediate that enters the this compound-specific pathway is not definitively known, a plausible candidate is a simple benzoic acid derivative. This aromatic carboxylic acid would serve as the scaffold upon which the characteristic oxygenation pattern of this compound is built.

The acetyl and benzoyl groups found in the final structure are derived from other primary metabolic pathways. The acetyl groups are supplied by acetyl-CoA, a central molecule in cellular metabolism. The benzoyl group is also likely derived from the shikimic acid pathway, potentially via benzoyl-CoA.

Precursor Molecule Originating Pathway Role in this compound Biosynthesis
Shikimic AcidShikimic Acid PathwayUltimate precursor to the cyclohexane ring and benzoyl group
Benzoic Acid DerivativeShikimic Acid PathwayDirect aromatic precursor to the cyclohexane core
Acetyl-CoACentral MetabolismDonor of the two acetyl groups
Benzoyl-CoAShikimic Acid PathwayDonor of the benzoyl group

Enzymatic Transformations and Key Intermediates

The conversion of the aromatic precursor to this compound requires a series of specific enzymatic reactions. These transformations are catalyzed by various enzyme families, primarily oxidoreductases and transferases escholarship.org.

Key Enzymatic Steps and Intermediates:

Arene Epoxidation: The first committed step is likely the epoxidation of the aromatic ring of the benzoic acid precursor by a cytochrome P450 monooxygenase to form an arene oxide. This is a critical transformation that breaks the aromaticity of the ring and introduces the first epoxide functionality.

Epoxide Hydration and Rearrangement: The highly reactive arene oxide intermediate is then likely processed by an epoxide hydrolase to yield a trans-dihydrodiol. This step sets the stereochemistry of two of the hydroxyl groups on the cyclohexane ring.

Further Oxidations: Subsequent oxidation reactions, also likely catalyzed by cytochrome P450 monooxygenases or other oxidoreductases, would introduce the second epoxide ring and potentially other hydroxyl groups on the cyclohexane core. The formation of epoxides in biosynthetic pathways is a common strategy to prepare for subsequent ring-opening or rearrangement reactions nih.govnih.gov.

Acylation: The final steps in the biosynthesis involve the acylation of the hydroxyl groups. This is carried out by acyltransferase enzymes, which transfer the acetyl groups from acetyl-CoA and the benzoyl group from benzoyl-CoA to the corresponding hydroxyl groups on the cyclohexane diol diepoxide intermediate.

Proposed Intermediate Enzyme(s) Involved (Hypothetical) Transformation
Benzoic Acid Derivative-Starting aromatic precursor
Arene OxideCytochrome P450 MonooxygenaseEpoxidation of the aromatic ring
trans-DihydrodiolEpoxide HydrolaseOpening of the arene oxide
Cyclohexane Diol DiepoxideCytochrome P450 MonooxygenaseFormation of the second epoxide ring
This compoundAcyltransferasesAddition of acetyl and benzoyl groups

Genetic Basis of this compound Biosynthesis

The genetic basis for the biosynthesis of this compound has not yet been specifically elucidated. However, based on the proposed enzymatic transformations, it is possible to predict the types of genes that would be involved. The biosynthesis of natural products in plants is often encoded by a cluster of genes that are co-ordinately regulated nih.govmdpi.com.

The hypothetical gene cluster for this compound biosynthesis would be expected to contain genes encoding for:

Cytochrome P450 monooxygenases: Responsible for the multiple oxidation steps, including the formation of the two epoxide rings.

Epoxide hydrolases: For the stereospecific opening of the initial arene oxide.

Acyltransferases: To catalyze the transfer of the acetyl and benzoyl groups.

Regulatory genes: Such as transcription factors that control the expression of the biosynthetic genes.

The identification of such a gene cluster would likely involve a combination of genomic and transcriptomic approaches, comparing plants that produce this compound with those that do not frontiersin.org. The elucidation of the genetic basis would not only confirm the proposed biosynthetic pathway but also open up possibilities for the engineered biosynthesis of this compound and novel analogues in heterologous systems like yeast or other plants plos.org.

Chemical Synthesis and Derivatization of Crotepoxide and Analogs

Total Synthesis Strategies of Crotepoxide

The total synthesis of this compound has been achieved through multi-step chemical processes, often starting from readily available chiral pool materials to ensure stereochemical control.

Stereoselective Approaches

A notable stereoselective total synthesis of (+)-crotepoxide has been reported starting from (−)-quinic acid researchgate.net. This route involves a sequence of 11 steps, culminating in the enantiopure target molecule researchgate.net. The strategy leverages the inherent chirality of the starting material to establish the correct stereochemistry of the final product. Key transformations in this synthesis include the singlet oxygen photooxygenation of a 1,3-cyclohexadiene (B119728) intermediate, followed by the rearrangement of the resultant endoperoxides to form the epoxide functionalities researchgate.net. Another significant contribution to the total synthesis of (+)-crotepoxide was reported by Ogawa and Takagaki jst.go.jpoup.com.

Semi-Synthesis and Chemoenzymatic Approaches

While semi-synthesis and chemoenzymatic approaches are widely employed in the preparation of complex natural products and their analogs, offering advantages in terms of efficiency and selectivity biorxiv.orgmdpi.comnih.govnih.gov, specific documented examples detailing the semi-synthesis or chemoenzymatic synthesis of this compound itself were not found within the provided search results. Research in these areas typically focuses on modifying isolated natural products or utilizing enzymes to catalyze specific transformations, but direct applications to this compound's synthesis are not detailed in the reviewed literature.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs primarily involves modifying its existing functional groups or constructing similar molecular frameworks.

Epoxide Ring Modification Strategies

Epoxides, including the one present in this compound, are characterized by their inherent ring strain, making them susceptible to nucleophilic attack and ring-opening reactions openstax.orgwikipedia.org. Under basic conditions, nucleophiles typically attack the less substituted carbon atom of the epoxide, proceeding via an SN2-like mechanism with inversion of stereochemistry openstax.orgmasterorganicchemistry.com. Conversely, under acidic conditions, the regioselectivity can be influenced by carbocation stability, with attack favoring the more substituted carbon, exhibiting SN1-like characteristics openstax.org. While these general principles govern epoxide reactivity, specific strategies for modifying the epoxide ring of this compound are not detailed in the provided literature.

Ester and Acetoxyl Group Derivatization

This compound possesses an acetoxy group, which can be a target for derivatization. General strategies for modifying ester and acetoxyl groups include esterification, transesterification, and hydrolysis libretexts.orgscribd.comlibretexts.orggcms.czsigmaaldrich.comjfda-online.com. Esterification, a common method, involves the reaction of a carboxylic acid with an alcohol, often catalyzed, to form an ester and water libretexts.orggcms.czsigmaaldrich.com. Alkylation is a broader category that encompasses the formation of esters gcms.cz. Hydrolysis of the acetoxy group would yield a hydroxyl group, which could then be subjected to further functionalization, such as re-esterification or ether formation. However, specific derivatization reactions applied directly to the acetoxy group of this compound are not elaborated upon in the reviewed search results.

Compound List:

this compound

(−)-Quinic acid

(+)-β-Senepoxide

(+)-Boesenoxide

(−)-Iso-crotepoxide

(−)-Senepoxide

(+)-Pipoxide Acetate (B1210297)

(−)-Tingtanoxide

Data Table:

FeatureDetail
Starting Material(−)-Quinic acid
Number of Steps11
Overall Yield18%
Key MethodologiesSinglet oxygen photooxygenation, rearrangement of endoperoxides
StereoselectivityEnantiopure (+)-Crotepoxide
Primary Reference researchgate.net

Design and Synthesis of Novel this compound Scaffolds

The exploration of novel chemical scaffolds is a cornerstone of synthetic organic chemistry, enabling the investigation of structure-activity relationships and the development of new molecular entities. In the context of this compound, research has focused on the design and synthesis of related polyoxygenated cyclohexane (B81311) structures, often by leveraging chiral pool starting materials and employing sophisticated synthetic methodologies. These efforts aim to generate variations of the core this compound structure, including stereoisomers and structurally analogous compounds, thereby expanding the chemical space around this important natural product class.

Design Rationale for Novel Scaffolds

The design of novel this compound scaffolds is primarily driven by the desire to access a broader spectrum of structurally related compounds. Key rationales include:

Stereochemical Diversity: Synthesizing different stereoisomers and epimers of this compound allows for a detailed understanding of how subtle changes in three-dimensional structure influence molecular properties. For instance, the synthesis of epithis compound, identified as a 4,5-epimer of this compound, arose from attempts to directly epoxidize specific cyclohexadiene precursors oup.com.

Chiral Pool Utilization: Employing readily available chiral starting materials, such as (−)-quinic acid, provides a strategic advantage for the enantioselective synthesis of this compound and its analogs. This approach ensures control over the absolute configuration of the synthesized molecules researchgate.netresearchgate.net.

Convergent Synthetic Strategies: Developing synthetic routes that utilize common intermediates or key reactions, such as singlet oxygen photooxygenation, enables the efficient generation of multiple related compounds from a single precursor researchgate.netresearchgate.net. This strategy is particularly effective for accessing a library of polyoxygenated cyclohexanes.

Key Synthetic Methodologies for Novel Scaffolds

Several synthetic strategies have been employed to construct novel this compound-related scaffolds:

Singlet Oxygen Photooxygenation: This photochemical reaction is a pivotal method for introducing oxygen functionalities into cyclic systems. The 1,4-cycloaddition of singlet oxygen to substituted cyclohexadienes, followed by subsequent rearrangement of the resulting endoperoxides, has proven instrumental in generating polyoxygenated cyclohexane frameworks. This approach has been successfully applied to the synthesis of enantiopure this compound and several related compounds, including iso-crotepoxide, senepoxide, and boesenoxide researchgate.netresearchgate.netjst.go.jp.

Chiral Pool Synthesis from (−)-Quinic Acid: A significant strategy involves the multi-step conversion of (−)-quinic acid into a key 1,3-cyclohexadiene intermediate. This precursor is then subjected to singlet oxygen photooxygenation and subsequent rearrangement reactions to yield a range of enantiopure cyclohexane diepoxides and epoxides. This methodology allows for the systematic synthesis of compounds like (+)-crotepoxide, (−)-iso-crotepoxide, (+)-β-senepoxide, and others, from a single chiral starting material researchgate.netresearchgate.net.

Epoxidation of Precursors: Direct epoxidation of alkene precursors using peroxy acids has also been explored. However, such methods can sometimes lead to mixtures of stereoisomers or undesired epimers, as seen in attempts to synthesize this compound that yielded epithis compound oup.com. This highlights the challenges and opportunities in controlling regioselectivity and stereoselectivity during epoxide formation.

Conversion from Related Epoxides: The synthesis of this compound has also been achieved through the chemical conversion of related epoxide precursors, such as (+)-β-senepoxide. These conversions may involve multiple steps, including the formation of bromohydrin intermediates followed by epoxidation oup.comresearchgate.net.

Examples of Synthesized Novel Scaffolds and Analogs

The synthetic efforts have yielded a variety of this compound analogs and related polyoxygenated cyclohexanes, demonstrating the versatility of the developed methodologies. These include:

(+)-Crotepoxide and (−)-iso-Crotepoxide: Synthesized enantioselectively from (−)-quinic acid derivatives via singlet oxygen photooxygenation and rearrangement researchgate.netresearchgate.net.

(+)-β-Senepoxide and (−)-Senepoxide: Related epoxide structures accessed through similar synthetic pathways starting from quinic acid researchgate.netresearchgate.net.

(+)-Boesenoxide and (−)-Tingtanoxide: Other polyoxygenated cyclohexane derivatives synthesized using the quinic acid-based strategy, showcasing the ability to generate diverse molecular architectures researchgate.net.

(+)-Pipoxide Acetate: A derivative synthesized as part of the broader exploration of cyclohexane epoxides from quinic acid researchgate.net.

Epithis compound: Identified as a 4,5-epimer of this compound, obtained during synthetic attempts that explored direct epoxidation of cyclohexadiene precursors oup.com.

These synthetic endeavors underscore the importance of strategic design and the application of advanced chemical transformations in accessing novel scaffolds and expanding the chemical diversity around the this compound structural motif.

Compound List:

this compound

β-Senepoxide

iso-Crotepoxide

Epithis compound

Boesenoxide

Senepoxide

Pipoxide Acetate

Tingtanoxide

(−)-Quinic acid

(−)-7-endo-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

β,β-dimethylstyrene

trans-5,6-diacetoxy-1-benzoyloxymethyl-1,3-cyclohexadiene

Preclinical Pharmacological Activities of Crotepoxide

Anti-inflammatory Efficacy (Preclinical Models)

Crotepoxide has been identified as a component isolated from the rhizomes of Globba pendula. researchgate.net Research on the ethyl acetate (B1210297) extract of Globba pendula rhizomes, from which this compound was derived, indicated a moderate inhibitory effect on nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 macrophages. researchgate.net Nitric oxide is a key mediator in inflammatory processes, and its inhibition is a target for anti-inflammatory therapies. While these findings pertain to the plant extract, they suggest a potential role for compounds like this compound in modulating inflammatory pathways at the cellular level.

This compound has been isolated from the rhizomes of Globba pendula. researchgate.net The ethyl acetate extract of Globba pendula rhizomes, which contains this compound, was evaluated for in vivo anti-inflammatory activity using a collagen antibody-induced arthritis (CAIA) mouse model. researchgate.net This extract demonstrated a significant reduction in arthritis score and Interleukin-6 (IL-6) levels in the CAIA model when administered at a dose of 500 mg/kg body weight. researchgate.net These results suggest that compounds present in the Globba pendula extract, including this compound, may possess in vivo anti-inflammatory properties.

Antimicrobial and Antibacterial Activities

This compound exhibits antibacterial activity against specific bacterial strains. Studies have investigated its efficacy against both Gram-positive and Gram-negative bacteria.

This compound has demonstrated antibacterial activity against Bacillus cereus. In testing, this compound showed an inhibitory zone of 7.0 mm against Bacillus cereus when evaluated at a concentration of 500 μg/mL. ugm.ac.idresearchgate.net While this compound was isolated from Kaempferia rotunda rhizome, which also contains benzyl (B1604629) benzoate (B1203000) that showed higher activity against Bacillus cereus (MIC of 50 μg/mL), this compound itself exhibited moderate activity. ugm.ac.idresearchgate.netresearchgate.net The compound did not show significant activity against Staphylococcus aureus in the tested concentrations. ugm.ac.id

This compound displayed its highest antibacterial activity against the Gram-negative bacterium Enterobacter aerogenes. It exhibited a Minimum Inhibitory Concentration (MIC) of 100 μg/mL and an inhibitory zone of 6.1 mm against this strain. ugm.ac.idresearchgate.net Studies also indicated that this compound had limited or no activity against Escherichia coli and other tested bacteria, suggesting a degree of specificity in its antibacterial action. ugm.ac.id The compound is a component of Croton macrostachyus, a plant known for its antimicrobial properties. nih.govresearchgate.net

Compound List

this compound

5-fluorouracil (B62378)

Cisplatin

Thalidomide

Velacade

Tumor Necrosis Factor (TNF)

Interleukin-6 (IL-6)

Nitric Oxide (NO)

Bacillus cereus

Staphylococcus aureus

Enterobacter aerogenes

Escherichia coli

Antifungal and Nematicidal Observations

This compound has been identified as a constituent of plant species, such as those within the Croton genus, which have been subjected to bioassays for their antifungal and nematicidal properties ku.ac.ke. While these plant extracts have shown activity, the specific experimental data detailing this compound's direct antifungal or nematicidal efficacy was not extensively detailed in the reviewed literature. Further targeted investigations would be required to establish this compound's independent activity in these domains.

Antiobesity Potential through Enzyme Inhibition

The inhibition of pancreatic lipase (B570770) is a recognized strategy for managing obesity by reducing dietary fat absorption. This compound has been studied for its potential to inhibit Porcine Pancreatic Lipase (PPL), a key enzyme in fat digestion.

In Vitro Porcine Pancreatic Lipase (PPL) Inhibition

Studies have demonstrated that this compound, isolated from the ethanolic extract of Kaempferia rotunda, exhibits inhibitory activity against Porcine Pancreatic Lipase (PPL) in vitro researchgate.netrjptonline.orgresearchgate.netrjptonline.org. In one study, this compound showed a percentage inhibition of 42.80% ± 0.49% when tested against PPL. For comparison, the positive control, Orlistat, demonstrated a higher inhibition rate of 74.04% ± 0.13% under similar experimental conditions researchgate.netrjptonline.orgresearchgate.netrjptonline.org. This suggests that while this compound possesses PPL inhibitory potential, it is less potent than the established pharmaceutical Orlistat.

Table 1: In Vitro Porcine Pancreatic Lipase (PPL) Inhibition by this compound

CompoundPercentage Inhibition (%)
This compound42.80 ± 0.49
Orlistat74.04 ± 0.13

Data derived from studies using P-Nitro Phenyl Butyrate (PNPB) as a substrate and tested against Porcine Pancreatic Lipase (PPL) researchgate.netrjptonline.orgresearchgate.netrjptonline.org.

Other Investigated Biological Activities

Antimutagenic Properties

Table 2: Antimutagenic Activity of this compound in Vitro

CompoundAssayIC50 Value
This compoundVitotox131 µg/mL

Platelet Aggregation Inhibitory Effects

Research into the effects of this compound on platelet aggregation has yielded specific findings. Preliminary pharmacological tests indicated that this compound itself did not exhibit inhibitory effects on Platelet-Activating Factor (PAF)-induced platelet aggregation, even at concentrations five times higher than those tested for its derivatives nih.gov. In contrast, several derivatives synthesized from this compound demonstrated significant inhibitory activity against PAF-induced platelet aggregation at a concentration of 2 x 10-4 mol/L nih.gov.

Molecular and Cellular Mechanisms of Action of Crotepoxide

Modulation of Key Signaling Pathways

Crotepoxide significantly influences major signaling pathways, with a pronounced effect on the NF-κB pathway.

This compound effectively inhibits both inducible and constitutive NF-κB activation in a variety of cell types and is not specific to any particular inducer nih.govnih.gov. This broad inhibitory action suggests a common step in the activation pathway is targeted.

This compound has been shown to suppress the activation of IκBα Kinase (IKK), a crucial enzyme in the canonical NF-κB pathway nih.govscribd.com. While studies indicate that this compound may not directly affect IKK protein activity, it indirectly modulates TNF-induced IKK activation, leading to the suppression of IκBα kinase activity nih.gov. This suppression of IKK activity is a common mechanism by which this compound inhibits NF-κB activation across different stimuli nih.gov.

A key consequence of IKK inhibition by this compound is the abrogation of IκBα phosphorylation and subsequent degradation nih.govnih.govscribd.comresearchgate.net. IκBα normally sequesters NF-κB in the cytoplasm; its phosphorylation and degradation are essential steps for NF-κB activation. By preventing these processes, this compound effectively stabilizes the inhibitory complex, thereby blocking NF-κB signaling nih.gov.

The suppression of IκBα degradation by this compound directly leads to the prevention of the nuclear translocation of the p65 subunit of NF-κB nih.govnih.govscribd.comresearchgate.net. Following the release from IκBα, NF-κB dimers, including the p65 subunit, translocate to the nucleus to regulate gene expression. This compound effectively halts this translocation, as confirmed by Western blotting and immunocytochemical analyses nih.gov.

This compound inhibits the activation of Transforming Growth Factor-beta Activated Kinase 1 (TAK1), a critical upstream kinase that plays a pivotal role in initiating the NF-κB signaling cascade nih.govnih.govscribd.comresearchgate.netresearchgate.net. Research suggests that this compound may directly modulate TNF-induced TAK1 activation, identifying TAK1 as a primary upstream kinase targeted by the compound nih.gov. This inhibition of TAK1 contributes to the downstream suppression of IKK activation and subsequent NF-κB pathway inhibition nih.govnih.govscribd.comresearchgate.net.

Inhibition of Nuclear Factor-kappa B (NF-κB) Activation

Regulation of Gene Expression and Protein Levels

By inhibiting the NF-κB pathway, this compound modulates the expression of numerous NF-κB-regulated genes. This includes genes involved in various cellular processes critical for cancer progression and inflammation nih.govnih.gov.

This compound inhibits the expression of gene products associated with:

Anti-apoptosis: Bcl-2, Bcl-xL, IAP1, Mcl-1, survivin, and TRAF1 nih.govnih.gov.

Apoptosis: Bax and Bid nih.govnih.gov.

Inflammation: COX-2 nih.govnih.gov.

Proliferation: Cyclin D1 and c-myc nih.govnih.gov. This compound specifically inhibits the TNF-induced expression of cyclin D1 and c-myc nih.gov.

Invasion: ICAM-1 and MMP-9 nih.govnih.gov. This compound abolishes the TNF-induced expression of ICAM-1 and MMP-9 nih.gov.

Angiogenesis: VEGF nih.govnih.gov. This compound abolishes the TNF-induced expression of VEGF nih.gov.

These findings collectively indicate that this compound's ability to suppress NF-κB and its regulated gene products provides a molecular basis for its observed anti-inflammatory and anti-carcinogenic activities nih.govnih.gov.

Compound Name List:

this compound

Suppression of Proliferative Gene Products (e.g., Cyclin D1, c-Myc)

This compound has been shown to significantly suppress the expression of key gene products that drive cell proliferation, specifically Cyclin D1 and c-Myc nih.govresearchgate.netnih.gov. Cyclin D1 is a critical regulator of the G1/S phase transition in the cell cycle, and its overexpression is frequently implicated in various cancers plos.orgmdpi.com. Similarly, c-Myc is an oncogenic transcription factor that promotes cell cycle progression and is often upregulated in malignant cells plos.orgmdpi.comnih.gov. By inhibiting the expression of these proliferative drivers, this compound interferes with the uncontrolled growth characteristic of cancer cells nih.govresearchgate.netnih.gov.

Downregulation of Antiapoptotic Proteins (e.g., Bcl-2, Bcl-xL, IAP-1, TRAF1)

A significant aspect of this compound's mechanism involves the downregulation of proteins that promote cell survival and inhibit apoptosis. Research indicates that this compound blocks the expression of several antiapoptotic proteins, including Bcl-2, Bcl-xL, IAP-1 (also known as c-IAP1), and TRAF1 nih.govresearchgate.netnih.gov. These proteins are crucial in preventing programmed cell death, thereby contributing to tumor cell resistance to various therapeutic interventions. By reducing their levels, this compound can sensitize cancer cells to apoptotic stimuli, enhancing the efficacy of cancer treatments nih.govresearchgate.netnih.gov.

Inhibition of Proinflammatory Gene Products (e.g., COX-2, iNOS)

This compound demonstrates anti-inflammatory properties through the inhibition of key pro-inflammatory mediators. Studies have shown that this compound inhibits the expression of Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) nih.govresearchgate.netnih.govresearchgate.net. COX-2 is an enzyme involved in the production of prostaglandins, which are key mediators of inflammation, pain, and fever, and is often overexpressed in inflammatory conditions and cancers por-journal.com. iNOS is responsible for the production of nitric oxide (NO), which also plays a significant role in inflammatory responses and can contribute to tissue damage por-journal.combioline.org.br. By suppressing these molecules, this compound can mitigate inflammatory processes nih.govresearchgate.netnih.gov.

Modulation of Invasion and Angiogenesis-related Proteins (e.g., ICAM-1, MMP-9, VEGF)

The compound also impacts proteins associated with cancer cell invasion and the formation of new blood vessels (angiogenesis), processes vital for tumor growth and metastasis. This compound has been found to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), Matrix Metalloproteinase-9 (MMP-9), and Vascular Endothelial Growth Factor (VEGF) nih.govresearchgate.netnih.gov. ICAM-1 is involved in cell adhesion and leukocyte recruitment, playing a role in inflammation and invasion researchgate.netscienceopen.com. MMP-9 is an enzyme that degrades extracellular matrix components, facilitating cell migration and invasion, and is also implicated in angiogenesis researchgate.netscienceopen.compsu.edu. VEGF is a key signaling protein that stimulates the formation of new blood vessels, which are essential for tumor growth and metastasis psu.edu. By modulating these factors, this compound can hinder the invasive and angiogenic capabilities of cancer cells nih.govresearchgate.netnih.gov.

Interactions with Specific Cellular Targets

The primary cellular target identified for this compound's multifaceted actions is the NF-κB signaling pathway nih.govresearchgate.netnih.gov. NF-κB is a transcription factor complex that regulates the expression of numerous genes involved in inflammation, immunity, cell survival, proliferation, and metastasis. This compound has been demonstrated to inhibit both the inducible and constitutive activation of NF-κB nih.govresearchgate.netnih.gov.

Specifically, this compound inhibits the activation of TAK1 (TGF-β-activated kinase 1), which subsequently leads to the suppression of IκBα kinase (IKK). This cascade results in the abrogation of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB nih.govresearchgate.netnih.gov. By blocking NF-κB activation at these critical steps, this compound effectively suppresses the downstream expression of NF-κB-regulated genes, including those involved in anti-apoptosis, inflammation, proliferation, invasion, and angiogenesis nih.govresearchgate.netnih.gov. This inhibition of NF-κB is not specific to particular inducers of NF-κB activation nor to specific cell types, suggesting a broad applicability of its mechanism nih.govnih.gov.

Structure Activity Relationship Sar Studies of Crotepoxide and Its Analogs

Identification of Structural Features Critical for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the presence of specific functional groups that interact with biological targets. For crotepoxide, several structural motifs are likely crucial for its observed cytotoxic and chemosensitizing effects. The core cyclohexane (B81311) ring, substituted with two epoxide rings, acetoxyl groups, and a benzoyloxymethyl group, presents a unique and rigid scaffold that is likely essential for its activity.

Influence of Epoxide Ring Stereochemistry on Activity

Stereochemistry is a critical determinant of biological activity, as enantiomers and diastereomers of a chiral molecule can exhibit significantly different pharmacological profiles. The stereochemical configuration of the epoxide rings in this compound is expected to have a profound impact on its biological activity. The spatial orientation of the oxygen atom and the adjacent carbon atoms in the epoxide ring will influence how the molecule is recognized by and interacts with its biological target.

The ring-opening reactions of epoxides are often stereospecific, meaning that the stereochemistry of the starting epoxide dictates the stereochemistry of the resulting product after reaction with a nucleophile. In a biological context, if the mechanism of action of this compound involves the nucleophilic opening of one or both of its epoxide rings by a target protein, then the stereochemistry at these centers will be paramount for a productive interaction. Different stereoisomers of this compound would present the epoxide rings in different orientations, potentially leading to variations in reactivity and binding affinity. For instance, the accessibility of the epoxide ring to a nucleophilic residue in a binding site can be highly dependent on its stereochemical configuration.

Role of Acetoxyl and Benzoyloxymethyl Groups in Pharmacological Efficacy

Functional groups play a crucial role in defining the chemical properties and biological activity of a molecule. In this compound, the acetoxyl and benzoyloxymethyl groups are significant features that likely contribute to its pharmacological efficacy. These groups can influence several properties of the molecule, including its solubility, metabolic stability, and ability to interact with its biological target.

The acetoxyl groups, being esters, can be susceptible to hydrolysis by esterase enzymes in the body. This could represent a metabolic pathway for the deactivation of the molecule, or alternatively, it could be a mechanism for the bioactivation of a prodrug form. The presence of these groups also impacts the polarity and hydrogen bonding capacity of the molecule, which can affect its absorption, distribution, and binding to target proteins.

Likely Contributions of Functional Groups to this compound's Activity
Functional GroupPotential Role in Pharmacological EfficacyType of Interaction
Epoxide RingsCovalent modification of target proteins, key to cytotoxicity.Covalent Bonding (Alkylation)
Acetoxyl GroupsModulation of solubility and metabolic stability; potential for hydrogen bonding.Hydrogen Bonding, Ester Hydrolysis
Benzoyloxymethyl GroupEnhancement of binding affinity through hydrophobic and aromatic interactions.Hydrophobic Interactions, Pi-Stacking

Systematic Derivatization and Bioactivity Assessment

A cornerstone of SAR studies is the systematic derivatization of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs. For this compound, a systematic derivatization strategy would involve the modification of its key functional groups to probe their importance.

For example, analogs could be synthesized where the epoxide rings are replaced with other functional groups, or their stereochemistry is altered. The acetoxyl groups could be replaced with other ester groups of varying sizes or with different functional groups altogether, such as hydroxyl or ether groups. Similarly, the benzoyloxymethyl group could be modified by changing the aromatic substituent or replacing the entire group with other moieties.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods are powerful tools in modern drug discovery and can be instrumental in elucidating the SAR of a compound like this compound. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into how the molecule interacts with its biological target and what structural features are important for this interaction.

Molecular Docking: This technique involves predicting the preferred orientation of a ligand (in this case, this compound or its analogs) when bound to a specific target protein. If the biological target of this compound is known, molecular docking could be used to visualize the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and potential sites for covalent modification by the epoxide rings. This information can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound, a QSAR model could be developed using a dataset of synthesized analogs and their corresponding biological activities. The model would identify physicochemical properties or structural descriptors that are correlated with activity, thereby quantifying the SAR. Such a model could then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts towards the most promising candidates.

These computational approaches, when used in conjunction with experimental data from systematic derivatization, can significantly accelerate the process of understanding the SAR of this compound and facilitate the discovery of novel and more effective therapeutic agents.

Preclinical Pharmacokinetics and in Vitro Adme of Crotepoxide

Absorption Characteristics (In Vitro and Non-Human In Vivo)

Detailed experimental data on the in vitro and non-human in vivo absorption characteristics of crotepoxide are not extensively available in the current scientific literature. However, some predictive data regarding its permeability is accessible. An in silico estimation suggests a Caco-2 permeability value of -5.156 and an MDCK permeability value. neist.res.in These theoretical values would classify this compound as a compound with potentially low intestinal permeability. The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal absorption of drugs.

Distribution Profile in Preclinical Models

Specific studies detailing the distribution profile of this compound in preclinical models, including its plasma protein binding and tissue distribution, have not been identified in publicly available research. Understanding the extent of plasma protein binding is crucial as it influences the fraction of the compound that is free to exert its pharmacological effects and to be metabolized and excreted. Similarly, tissue distribution studies are necessary to determine the extent to which a compound penetrates different organs and tissues.

Metabolic Fate and Biotransformation Pathways

The metabolic fate and specific biotransformation pathways of this compound have not been fully elucidated in preclinical studies. Research has indicated that this compound may interact with metabolic processes. For instance, it has been shown to inhibit, block, or prevent the biotransformation of aflatoxin B1 by affecting the proteins involved in transcription. researchgate.netresearchgate.net This suggests a potential interaction with drug-metabolizing enzymes.

Identification of Metabolites

There is no readily available information from in vitro or in vivo preclinical studies that identifies the specific metabolites of this compound. Metabolite identification is a critical step in understanding the complete disposition of a drug candidate.

Involved Enzyme Systems (e.g., Cytochrome P450)

While this compound's interaction with the biotransformation of other substances suggests a potential role for enzymes like the cytochrome P450 (CYP) system, direct evidence identifying the specific CYP isozymes or other enzyme systems involved in the metabolism of this compound is currently lacking in the scientific literature.

Excretion Mechanisms in Preclinical Studies

Comprehensive preclinical studies detailing the excretion mechanisms of this compound and its potential metabolites in animal models are not available in the published literature. Such studies are essential to determine the primary routes of elimination from the body, whether through renal or fecal pathways.

Analytical Methodologies for Crotepoxide Research

Quantitative Estimation in Plant Extracts and Research Samples

Quantifying Crotepoxide in plant extracts and other research samples requires methods capable of separating it from complex mixtures and providing reliable concentration data. High-Performance Thin Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection are prominent techniques for this purpose.

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of Thin Layer Chromatography that enhances resolution and enables accurate quantitative analysis of compounds nih.gov. For this compound, HPTLC methods have been developed for its estimation in plant extracts, such as the fruits of Piper attenuatum researchgate.neteurekaselect.com. These methods typically involve densitometric detection, often at a specific wavelength where this compound exhibits maximum absorbance.

A study detailing the quantitative estimation of this compound in Piper attenuatum fruits reported the following findings:

ParameterValueUnit
Linearity Range0.2 to 1.2μ g/spot
Coefficient of Determination0.9988-
Limit of Detection (LOD)60ng/spot
Limit of Quantification (LOQ)198ng/spot
Repeatability (RSD)0.14%
Recovery96.06 to 103.02%
This compound Content2.5%

The method demonstrated good linearity, precision, and accuracy, with a recovery range indicating excellent reliability for quantitative estimation researchgate.net. Detection was performed densitometrically at a wavelength of 294 nm researchgate.net.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is another powerful technique for the quantitative estimation of this compound in plant materials researchgate.neteurekaselect.com. The PDA detector allows for the acquisition of UV-Vis spectra across a range of wavelengths simultaneously, aiding in peak identification and purity assessment shimadzu.com.

Research on the quantitative estimation of this compound in Piper attenuatum fruits using HPLC-PDA yielded the following quantitative data:

ParameterValueUnit
Linearity Range1 to 32μg/mL
Coefficient of Determination0.9990-
Limit of Detection (LOD)15ng/mL
Limit of Quantification (LOQ)50ng/mL
Repeatability (RSD)0.65%
Recovery98.05 to 100.09%
This compound Content2.43%

The method employed a mobile phase consisting of methanol (B129727) and water (40:60) with a Zorbax SB C-18 column, and quantification was performed at 272 nm researchgate.net. The validation parameters, including linearity, LOD, LOQ, recovery, and precision, met the requirements for accurate quantification, with recovery values indicating excellent accuracy and low RSD values demonstrating good precision researchgate.netmdpi.com.

Detection and Quantification in Biological Matrices (Preclinical)

Analyzing this compound within biological matrices, such as plasma or tissue samples in preclinical studies, necessitates highly sensitive and selective techniques. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for such analyses. Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in structural confirmation.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique widely used for the quantification of pharmaceutical compounds and natural products in complex biological matrices mdpi.comresearchgate.net. Its ability to combine chromatographic separation with mass spectrometric detection allows for the precise identification and quantification of analytes even at trace levels. LC-MS/MS is particularly valuable in preclinical pharmacokinetic studies due to its high sensitivity, selectivity, and wide applicability to various compounds, including those lacking strong chromophores mdpi.comresearchgate.netveedalifesciences.com. While specific LC-MS/MS parameters for this compound in biological matrices were not detailed in the provided search results, the technique is well-established for such analyses. For instance, methods for quantifying anticancer agents in human plasma, urine, and faeces typically involve sample extraction (e.g., with acetonitrile), chromatographic separation on C18 columns, and detection using triple quadrupole mass spectrometers, achieving quantifiable ranges in the nanogram per milliliter (ng/mL) to microgram per gram (μg/g) levels with high linearity (r² ≥ 0.994) and accuracy nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the detection and quantification of compounds in biological matrices, particularly for volatile and semi-volatile substances researchgate.net. GC-MS offers robust separation capabilities and sensitive detection through mass spectrometry researchgate.netnih.gov. For compounds that are not inherently volatile, derivatization techniques may be required to enhance their volatility for GC analysis researchgate.netjournal-imab-bg.org. GC-MS is frequently utilized in toxicology and pharmacokinetic studies for identifying and quantifying drugs and their metabolites researchgate.netjournal-imab-bg.orgjapsonline.com. A typical GC-MS method for analyzing compounds in biological samples might involve sample preparation techniques like solid-phase extraction (SPE) followed by derivatization, and analysis using a GC system coupled to a mass spectrometer, with LODs often in the nanogram per milliliter (ng/mL) range journal-imab-bg.org.

Compound List:

this compound

Method Validation Parameters for this compound Research

The rigorous validation of analytical methodologies is paramount to ensuring the reliability, accuracy, and reproducibility of research findings concerning chemical compounds like this compound. Method validation provides the necessary assurance that a chosen analytical procedure is fit for its intended purpose, enabling consistent and trustworthy quantification and identification. Key parameters evaluated during this process include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. Studies have focused on developing and validating methods, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), for the quantitative estimation of this compound, particularly in natural product extracts. These validations are typically conducted following established guidelines, such as those provided by the International Council for Harmonisation (ICH) europa.eumedwinpublishers.comcertified-laboratories.com.

Linearity

Linearity assesses the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, studies have demonstrated good linear relationships when analyzed using both HPLC and HPTLC techniques.

HPLC: The linearity for this compound was established in the concentration range of 1 to 32 μg/mL, with a coefficient of determination (R²) of 0.9990, indicating a strong linear correlation between concentration and peak area researchgate.net.

HPTLC: For the HPTLC method, linearity was observed in the concentration range of 0.2 to 1.2 μ g/spot , yielding a coefficient of determination (R²) of 0.9988 researchgate.net.

Table 1: Linearity of this compound Estimation Methods

MethodConcentration RangeCoefficient of Determination (R²)
HPLC1 - 32 μg/mL0.9990
HPTLC0.2 - 1.2 μ g/spot 0.9988

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) signifies the lowest concentration that can be quantified with acceptable precision and accuracy chromatographyonline.com. These parameters are crucial for determining the sensitivity of the analytical method.

HPLC: The developed HPLC method demonstrated an LOD of 15 ng/mL and an LOQ of 50 ng/mL for this compound researchgate.net.

HPTLC: The HPTLC method exhibited an LOD of 60 ng/spot and an LOQ of 198 ng/spot for this compound researchgate.net.

Table 2: LOD and LOQ for this compound Estimation Methods

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC15 ng/mL50 ng/mL
HPTLC60 ng/spot198 ng/spot

Accuracy

Accuracy refers to the closeness of agreement between the value accepted as a true value or reference value and the value found. It is typically expressed as percent recovery. Studies have indicated excellent accuracy for the validated methods used for this compound estimation.

HPLC: Recovery values for the HPLC method ranged from 98.05% to 100.09%, demonstrating high accuracy researchgate.net.

HPTLC: The HPTLC method also showed excellent accuracy, with recovery values ranging from 96.06% to 103.02% researchgate.net.

Table 3: Accuracy (Percent Recovery) of this compound Estimation Methods

MethodRecovery Range (%)
HPLC98.05 - 100.09
HPTLC96.06 - 103.02

Precision

Precision measures the closeness of agreement between a series of measurements obtained from the same sample under specified conditions. It is often evaluated through repeatability and intermediate precision, commonly expressed as Relative Standard Deviation (RSD).

HPLC: Repeatability studies for the HPLC method showed an RSD of 0.65% researchgate.net.

Table 4: Precision (Repeatability as % RSD) of this compound Estimation Methods

MethodRepeatability (% RSD)
HPLC0.65
HPTLC0.14

The comprehensive validation of these analytical parameters confirms that both HPLC and HPTLC methods are suitable for the accurate and precise determination of this compound, providing a reliable basis for its quantitative analysis in various research contexts.

Future Research Directions and Preclinical Development Potential of Crotepoxide

Exploration of Novel Preclinical Therapeutic Applications

Crotepoxide has demonstrated a range of biological activities that warrant further exploration for novel therapeutic applications. Studies have indicated its potential as an antioxidant, showing activity against free radicals, including significant inhibition of the hydroxyl radical (•OH) frontiersin.org. Its presence in plants with reported antimicrobial, anticancer, antiparasitic, and anticholinesterase activities suggests a broad spectrum of potential applications frontiersin.org. Specifically, this compound has been investigated for its antileishmanial properties, although initial in vitro results indicated lower activity compared to established drugs, prompting recommendations for further in vivo testing researchgate.netphytojournal.com. Emerging research also points to its role in inhibiting the proinflammatory pathway, specifically the NF-κB pathway, which is linked to inflammation and tumorigenesis. This inhibition leads to reduced proliferation, invasion, and angiogenesis in tumor cells, and it has been shown to potentiate the effects of certain chemotherapeutic agents and tumor necrosis factor (TNF) nih.gov. Additionally, in vitro studies have demonstrated this compound's ability to inhibit pancreatic lipase (B570770), suggesting a potential role in antiobesity strategies researchgate.netrjptonline.org. Conversely, some evaluations have found this compound to be inactive against specific cancer cell lines in micromolar ranges, underscoring the need for targeted application development ajol.info.

Development of Advanced In Vitro and In Vivo Non-Human Models for Efficacy Studies

The preclinical development pathway relies heavily on robust in vitro and in vivo models to assess efficacy and safety creative-biostructure.comsmafoundation.org. For this compound, this involves utilizing a range of established and potentially novel experimental systems. In vitro assays are crucial for initial screening, mechanism of action studies, and evaluating specific enzyme inhibition, such as pancreatic lipase researchgate.netrjptonline.org. Cell-based assays are employed to measure proliferation, apoptosis, and pathway modulation, as seen in studies targeting the NF-κB pathway nih.gov.

For in vivo efficacy studies, various animal models are indispensable. These include, but are not limited to, xenograft models (cell line-derived and patient-derived), genetically engineered models, and models designed to mimic specific disease states pharmaron.com. For instance, antileishmanial activity necessitates testing in relevant in vivo models of leishmaniasis researchgate.netphytojournal.com. The selection of appropriate animal models is critical, as they must accurately reflect the disease pathology and the compound's mechanism of action cellandgene.com. Advanced platforms, such as zebrafish models, can also offer rapid screening capabilities for efficacy and toxicity creative-biostructure.com. The development of a comprehensive preclinical data package requires careful study design, ensuring the chosen models provide meaningful and reproducible results that support regulatory strategies toxhub-consulting.com.

Model TypeApplication/FocusRelevant Findings/Considerations
In Vitro Assays Enzyme Inhibition (e.g., Pancreatic Lipase)This compound showed in vitro inhibition of pancreatic lipase, suggesting potential antiobesity effects researchgate.netrjptonline.org.
Cell Proliferation/Viability (e.g., MTT assay)This compound inhibited the proliferation of leukemic cells (KBM-5, MM1, U266) in a dose- and time-dependent manner nih.gov. It was found inactive against human cervix carcinoma KB-3-1 cells in micromolar ranges ajol.info.
Apoptosis Assays (e.g., Annexin V staining)This compound potentiated TNF-induced apoptosis in leukemic cells nih.gov.
Pathway Analysis (e.g., NF-κB activation)This compound inhibits NF-κB activation, which is crucial for inflammation and tumorigenesis, and sensitizes tumor cells to cytokines and chemotherapeutic agents nih.gov.
In Vivo Models Disease-Specific Models (e.g., Leishmaniasis)Recommended for further testing to determine potential as an antileishmanial drug candidate researchgate.netphytojournal.com.
Cancer Xenograft Models (CDX, PDX)Used to assess antitumor activity and efficacy, potentially targeting specific cancer types like pancreatic or colorectal cancer google.compharmaron.com.
Inflammation ModelsThis compound has shown anti-inflammatory effects, suggesting its utility in models of inflammatory diseases nih.gov.
Obesity Models (e.g., targeting lipase activity)In vitro lipase inhibition suggests potential for in vivo antiobesity studies researchgate.netrjptonline.org.
Advanced Platforms Zebrafish Screening PlatformOffers rapid screening for stability, bioavailability, toxicity, and efficacy creative-biostructure.com.
Patient-Derived Xenografts (PDX)Utilized to test anti-tumor effects in models derived from actual patients, offering higher clinical relevance google.com.

Lead Compound Identification and Preclinical Candidate Development for Specific Disease Models

The transition from a natural product to a preclinical drug candidate involves a rigorous process of lead identification and optimization danaher.comcreative-biostructure.comsmafoundation.orgcriver.comppd.com. This begins with identifying "hits" or compounds showing initial biological activity, followed by "lead optimization" where properties like potency, selectivity, stability, and safety are refined through iterative chemical modifications danaher.comcreative-biostructure.comcriver.com. For this compound, this stage would involve identifying specific disease models where its activity is most promising, such as certain types of cancer or inflammatory conditions, and then developing optimized analogs tailored for these indications google.comtoxhub-consulting.com.

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount during lead optimization to ensure the compound is "drug-like" and suitable for further development danaher.comcriver.com. This includes assessing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles criver.comppd.com. The ultimate goal is to identify a "development candidate" that meets predefined criteria for safety and efficacy, paving the way for formal preclinical development, often referred to as IND-enabling studies creative-biostructure.comsmafoundation.org. This process requires a thorough understanding of the compound's mechanism of action and its behavior in relevant biological systems danaher.comcriver.com.

Compound Names Mentioned:

Compound Name

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating crotepoxide from plant sources, and how can reproducibility be ensured?

  • Methodological Answer : Bioassay-guided fractionation is widely used. Begin with ethanol (70%) extraction of plant material, followed by sequential solvent partitioning (e.g., n-hexane, ethyl acetate) to isolate polar fractions. Active fractions (determined via DPPH radical scavenging assays) are further purified using vacuum liquid chromatography (VLC) with gradients of ethyl acetate, acetone, and methanol. Reproducibility requires strict documentation of solvent ratios, column dimensions, and elution profiles. Purity should be confirmed via HPLC and spectral data (NMR, MS) .

Q. Which analytical techniques are essential for confirming this compound’s structural identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) is critical for elucidating the epoxy ring system and substituents. Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight. Optical rotation ([α]²⁰D) and comparison with published data (e.g., [α]²⁰D = -5.98 in MeOH) validate stereochemical consistency. Cross-referencing with spectral databases (e.g., SciFinder, Reaxys) ensures accuracy .

Q. What primary bioassays are used to evaluate this compound’s antioxidant and antimutagenic activities?

  • Methodological Answer :

  • Antioxidant : DPPH (IC₅₀ ~47.45 µg/mL), ABTS (IC₅₀ ~38.91 µg/mL), and FRAP assays (26.74 µg/mL) quantify radical scavenging and reducing power.
  • Antimutagenic : Vitotox® assay measures antigenotoxic effects (IC₅₀ = 131 µg/mL), while Ames test (TA100 strain) evaluates mutagenicity prevention. Ensure consistency by using standardized positive controls (e.g., ascorbic acid for antioxidants, aflatoxin B1 for mutagenicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across different studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., antioxidant vs. antimutagenic assays) may arise from variations in cell models, assay parameters (pH, incubation time), or compound stability. Conduct dose-response curves under controlled conditions and validate results using orthogonal assays (e.g., combine in vitro FRAP with ex vivo lipid peroxidation models). Statistical tools like ANOVA and post-hoc tests (Tukey’s HSD) identify significant differences .

Q. What strategies optimize this compound’s isolation yield without compromising purity?

  • Methodological Answer : Optimize solvent gradients in VLC by testing ethyl acetate:methanol ratios (e.g., 9:1 to 7:3). Monitor fractions via TLC (silica GF₂₅₄, visualized under UV 254 nm) and pool only high-purity fractions. Scale-up challenges can be addressed using flash chromatography or semi-preparative HPLC. Document recovery rates at each step to identify bottlenecks .

Q. How can in silico methods predict this compound’s molecular targets and mechanisms of action?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) identifies binding affinities to targets like NF-κB or Bcl-2. Pharmacophore modeling (e.g., Phase) maps key functional groups (epoxide, benzoyloxy) responsible for bioactivity. Validate predictions with in vitro assays (e.g., luciferase reporter gene for NF-κB inhibition) .

Q. What experimental designs assess this compound’s stability under physiological conditions?

  • Methodological Answer : Conduct stress testing by incubating this compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Stability in plasma can be assessed using LC-MS/MS to quantify intact compound over time. Include antioxidants (e.g., BHT) in buffers to distinguish oxidative vs. hydrolytic degradation .

Q. How can researchers investigate this compound’s synergistic effects with other phytochemicals?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test this compound with co-compounds (e.g., curcumin) in fixed ratios (1:1 to 1:10) using MTT assays on cancer cell lines. Synergy (CI < 1) or antagonism (CI > 1) is quantified via CompuSyn software. Isobolograms visualize additive/synergistic interactions .

Key Considerations for Data Reporting

  • Contradiction Analysis : When conflicting data arise (e.g., high antioxidant activity but moderate antimutagenicity), contextualize results by comparing assay endpoints (e.g., DPPH measures radical scavenging, while Vitotox assesses DNA damage). Cross-reference with literature on structural analogs (e.g., other epoxycyclohexanes) to identify structure-activity trends .
  • Ethical Reproducibility : Adhere to journal guidelines (e.g., Biochemistry (Moscow)) by detailing solvent suppliers, equipment models, and statistical software versions. Deposit raw data in repositories like Zenodo to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Crotepoxide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Crotepoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.